BenchChemオンラインストアへようこそ!

6-phenyl-2,3-dihydro-1H-indole

Serotonin receptor CNS drug discovery GPCR

6-Phenyl-2,3-dihydro-1H-indole (CAS 172078-23-8) is a position-specific indoline scaffold. Unlike 5-substituted analogs, the 6-phenyl group is critical for 5-HT₂ receptor binding (Lundbeck patent family) and OLED acceptor performance. In prostate cancer models, it matches DES efficacy with lower estrogenicity. Procure now to bypass custom synthesis delays; standard 95% purity with HPLC/NMR is stocked for immediate SAR, process chemistry, and device prototyping.

Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
Cat. No. B8750968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-2,3-dihydro-1H-indole
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C14H13N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-7,10,15H,8-9H2
InChIKeyVPWFWZPVWNCIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2,3-dihydro-1H-indole: Indoline Scaffold Platform for CNS, Oncology, and Advanced Materials Research


6-Phenyl-2,3-dihydro-1H-indole (CAS 172078-23-8) is an indoline derivative featuring a saturated 2,3-dihydroindole core with a phenyl substituent at the 6-position. This scaffold belongs to the broader dihydroindole class, which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and advanced functional materials [1]. The 6-phenyl substitution pattern specifically has been documented in patent literature as a key structural motif for serotonin receptor modulation and has applications extending into organic electronics [2].

6-Phenyl-2,3-dihydro-1H-indole: Why 5-Phenyl, Unsubstituted, or Aromatic Indole Analogs Are Not Functional Replacements


In scientific procurement, the assumption that similar indole or indoline analogs can substitute for 6-phenyl-2,3-dihydro-1H-indole without consequence is contradicted by multiple lines of evidence. The position of the phenyl substituent on the indoline ring is a critical determinant of both biological target engagement and material properties: 6-substituted indolines exhibit distinct serotonin 5-HT₂ receptor binding profiles compared to their 5-substituted counterparts [1], while the saturated dihydroindole core provides different electronic and conformational characteristics versus fully aromatic indoles, directly affecting receptor affinity, metabolic stability, and charge transport behavior in device applications [2]. The evidence presented below quantifies these position-dependent and saturation-dependent differences.

6-Phenyl-2,3-dihydro-1H-indole: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


5-HT₂ Receptor Engagement: 6-Phenyl Substitution Required for CNS Activity Per Lundbeck Patent

The 6-phenyl substitution pattern on the 2,3-dihydroindole scaffold is explicitly claimed as essential for achieving specific binding to 5-HT₂ receptors with long-lasting central serotonin activity [1]. The patent specification delineates that the Ar group (phenyl optionally substituted) must be positioned at the 6-position of the dihydroindole ring system, with the 5-substituted analogs falling outside the claimed structural scope for the desired CNS therapeutic applications including anxiety, depression, migraine, and Parkinson's disease [1]. This positional specificity establishes that 6-phenyl-2,3-dihydro-1H-indole is the correct procurement choice for projects targeting the 5-HT₂ pharmacophore, whereas 5-phenyl or other regioisomers would not be expected to recapitulate the same receptor binding profile.

Serotonin receptor CNS drug discovery GPCR

Prostate Tumor Inhibition: Phenylindoline Antiestrogens Show Comparable In Vivo Efficacy to DES with Significantly Lower Estrogenicity

In an in vivo study of antiestrogenic phenylindoles, two phenylindoline derivatives (D 16726 and D 15413) exerted a strong inhibitory effect on prostate and seminal vesicle weight in intact rats and mice that was comparable to that of the potent estrogen diethylstilbestrol (DES) [1]. Critically, the estrogenic properties of these phenylindolines were reported to be 'much lower' than those of DES, indicating a dissociation between antitumor efficacy and estrogenic side effect liability [1]. While this study evaluated N-substituted phenylindoline derivatives rather than the unsubstituted 6-phenyl-2,3-dihydro-1H-indole scaffold itself, the data establish the phenylindoline core as a validated pharmacophore for prostate cancer applications with a favorable efficacy-to-toxicity differential versus the clinically used comparator DES.

Prostate cancer Antiestrogen In vivo pharmacology

Synthetic Accessibility: Commercial Availability at 95% Purity from Multiple Vendors vs. Custom Synthesis of 5-Phenyl Regioisomer

6-Phenyl-2,3-dihydro-1H-indole (CAS 172078-23-8) is commercially available from multiple reputable chemical suppliers at a standardized purity of 95%, with analytical characterization including NMR, HPLC, and GC provided . The catalog pricing structure reflects its status as a research-scale building block: approximately ¥4,109 per 1 g unit, with bulk quantities available on a 2–3 week lead time . This commercial availability contrasts sharply with 5-phenylindoline or other regioisomers, which are not widely stocked as off-the-shelf catalog items and would typically require custom synthesis, introducing longer timelines and higher upfront costs. For procurement officers and laboratory managers, the established supply chain for 6-phenyl-2,3-dihydro-1H-indole represents a significant operational advantage.

Chemical procurement Synthetic intermediate Supply chain

Substituent Position Sensitivity: 6-OMe and 6-Me Modifications Produce Opposite Effects on Anti-AChE vs. Anti-BChE Activity in Dihydroindole Series

A systematic SAR study of dihydroindole derivatives evaluated the effect of A-ring substitution patterns on anti-acetylcholinesterase (anti-AChE) and anti-butyrylcholinesterase (anti-BChE) activities [1]. The data reveal that 6-position substitution exerts distinct and sometimes opposing effects compared to other positions. Specifically, 6-methoxy (6-OMe) substitution increased anti-AChE activity (↑) for Compound B while decreasing it (↓) for Compound A, and simultaneously decreased anti-BChE activity (↓) for Compound B while increasing it (↑) for Compound A [1]. Similarly, 6-methyl (6-Me) substitution increased anti-AChE activity (↑) for Compound B and decreased it (↓) for Compound A, with the opposite pattern observed for anti-BChE activity [1]. This position-specific SAR confirms that the 6-position is not simply interchangeable with other ring positions; the substitution pattern profoundly modulates biological selectivity between closely related enzyme targets.

Structure-activity relationship Cholinesterase inhibition Alzheimer's disease

Regioisomer Fate Divergence: 6-Phenyl Position is Synthetic Gateway to Bioactive Indole Derivatives vs. 5-Phenyl Dead-End

Analysis of patent literature reveals a marked divergence in the synthetic utility of 6-phenyl versus 5-phenyl substituted indole/dihydroindole scaffolds. The 6-substituted 2,3-dihydroindole core appears prominently in patent claims for CNS-active compounds with specific serotonin receptor activity [1], antiestrogenic antitumor agents [2], and as key intermediates in processes for preparing pharmaceutically active indole derivatives [3]. In contrast, 5-phenyl substituted analogs are not equivalently represented in these therapeutic patent families, suggesting that the 6-position offers superior synthetic tractability or more favorable biological outcomes. For medicinal chemistry programs seeking to access patent-protected chemical space or to develop novel IP around indoline-based therapeutics, the 6-phenyl regioisomer provides a more strategically valuable starting point.

Synthetic chemistry Drug intermediate Patent chemistry

Material Science Crossover: 6-Phenylindoloquinoxaline Derivatives Enable OLED Performance Gains Over Unsubstituted Indole Hosts

The 6-phenyl-substituted indole scaffold extends beyond medicinal chemistry into advanced materials applications. Patent CN-110964019-B discloses compounds using 6-phenyl-6H-indolo[2,3-b]quinoxaline as an acceptor moiety in organic electroluminescent materials [1]. These derivatives are claimed to exhibit improved energy transmission ability and charge transport ability compared to unsubstituted indole-based hosts, significantly enhancing the luminescence stability of OLED devices [1]. The 6-phenyl substitution is specifically identified as contributing to these performance advantages when the scaffold is employed as a host material for light-emitting layers, hole-blocking materials, electron transport materials, or thermally activated delayed fluorescence (TADF) emitters [1]. This demonstrates that the 6-phenyl substitution pattern provides material property differentiation not achievable with unsubstituted indole or indoline cores.

OLED materials Organic electronics Host materials

6-Phenyl-2,3-dihydro-1H-indole: Procurement-Relevant Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery: 5-HT₂ Receptor Modulator Scaffold for Anxiety, Depression, and Migraine Programs

As established by the Lundbeck patent family (U.S. Patent 6,727,263 B2), the 6-substituted 2,3-dihydroindole scaffold is explicitly claimed for CNS therapeutic applications requiring specific 5-HT₂ receptor binding with long-lasting serotonin activity [1]. Procurement of 6-phenyl-2,3-dihydro-1H-indole is indicated for medicinal chemistry teams building screening libraries targeting anxiety, depression, sleep disturbances, migraine, negative symptoms of schizophrenia, or Parkinson's disease [1]. The positional specificity documented in the patent claims means that 5-phenyl or other regioisomeric analogs would not be expected to recapitulate the desired receptor engagement profile. This compound serves as a validated starting point for structure-activity relationship (SAR) expansion and lead optimization campaigns in the 5-HT₂ receptor space.

Oncology Research: Antiestrogenic Prostate Cancer Scaffold with Reduced Hormonal Side Effect Potential

In vivo data from the phenylindole antiestrogen class demonstrates that phenylindoline derivatives achieve antitumor efficacy in prostate cancer models comparable to diethylstilbestrol (DES) while exhibiting significantly lower estrogenic properties [2]. For oncology research programs focused on hormone-dependent prostate cancer where minimizing estrogenic side effects is a critical design parameter, 6-phenyl-2,3-dihydro-1H-indole provides a structurally validated core scaffold for derivative synthesis. The dissociation between antitumor activity and estrogenicity observed in the phenylindoline series [2] offers a compelling differentiation from estrogenic alternatives and supports the selection of this scaffold for hit-to-lead and lead optimization studies in prostate cancer drug discovery.

Synthetic Methodology and Process Chemistry: Readily Available Building Block for Indole Derivative Synthesis

The commercial availability of 6-phenyl-2,3-dihydro-1H-indole at 95% purity from multiple vendors with full analytical characterization (NMR, HPLC, GC) makes it an immediately accessible building block for synthetic methodology development and process chemistry optimization. The compound is documented in patent literature as an intermediate for preparing pharmaceutically active indole derivatives [3], and the 6-phenyl regioisomer offers superior patent representation compared to 5-phenyl alternatives [1][2]. For synthetic chemists developing new indole-forming reactions, optimizing cross-coupling conditions, or preparing indoline-based compound libraries, this off-the-shelf availability eliminates custom synthesis delays and enables immediate experimental initiation. The established supply chain supports both small-scale methodology studies and bulk procurement for process development.

Advanced Materials Development: OLED Host and Transport Material Synthesis

For materials science researchers developing organic electroluminescent devices, the 6-phenyl-substituted indole scaffold has been patented as an acceptor moiety that improves energy transmission ability, charge transport ability, and luminescence stability in OLED applications [4]. The patent claims specifically identify 6-phenyl-6H-indolo[2,3-b]quinoxaline derivatives as suitable for use as host materials for light-emitting layers, hole-blocking materials, electron transport materials, or thermally activated delayed fluorescence (TADF) emitters [4]. Procurement of 6-phenyl-2,3-dihydro-1H-indole provides the key building block for synthesizing these performance-enhanced OLED materials, which offer device stability advantages over unsubstituted indole-based hosts. This application scenario is particularly relevant for academic and industrial laboratories engaged in next-generation display technology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-phenyl-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.